6-Nitrobenzo[d]isoxazole-3-carbonitrile
Description
Overview of Benzisoxazole Core Structure in Organic Chemistry
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govrsc.orgnih.govresearchgate.net This heterocyclic system consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring, an aromatic five-membered ring containing adjacent nitrogen and oxygen atoms. wikipedia.orgfishersci.com
Fused heterocyclic systems, which are comprised of two or more rings sharing atoms, are of paramount importance in organic chemistry. fiveable.meias.ac.in Their rigid, often planar structures can facilitate efficient interactions with biological targets, making them valuable in the development of pharmaceuticals. ias.ac.in The presence of multiple heteroatoms within these fused rings introduces diverse electronic properties and reactivity, rendering them versatile building blocks in organic synthesis. fiveable.meias.ac.in
Both isoxazole and its fused derivative, benzisoxazole, are of significant academic and practical interest. nih.govresearchgate.net Isoxazole-containing compounds exhibit a wide spectrum of biological activities. nih.gov The benzisoxazole framework is a key component in a variety of pharmaceuticals, including anticonvulsants and antipsychotics. nih.govwikipedia.orgchim.it The academic community continues to explore new synthetic routes to these scaffolds and investigate the structure-activity relationships of their derivatives. nih.govresearchgate.netchim.it
Structural Features and Unique Functional Group Assembly of 6-Nitrobenzo[d]isoxazole-3-carbonitrile
The specific arrangement of functional groups in this compound, with a molecular formula of C₈H₃N₃O₃ and a molecular weight of 189.13 g/mol , dictates its chemical personality. vulcanchem.com The molecule's planar benzo[d]isoxazole core is substituted with two powerful electron-withdrawing groups: a nitro group at position 6 and a nitrile group at position 3. vulcanchem.com
The nitro group (NO₂) is a potent electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring to which it is attached. quora.comnumberanalytics.comnumberanalytics.com Through a combination of inductive and resonance effects, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. quora.comnumberanalytics.com This deactivation is most pronounced at the ortho and para positions relative to the nitro group, making the meta position the most likely site for electrophilic attack. quora.com In the context of this compound, this deactivating effect enhances the electrophilicity of the aromatic system.
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is also a consideration. youtube.com While electronic effects are generally the primary driver of reactivity, bulky groups can influence the regioselectivity of a reaction. youtube.com
The nitrile, or cyano, group (-C≡N) is a versatile functional group in organic synthesis. numberanalytics.comresearchgate.net The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. researchgate.netnih.gov The reactivity of the nitrile group can be enhanced by the presence of adjacent electron-withdrawing groups, which further polarize the C≡N triple bond. nih.gov
Nitriles can participate in a variety of chemical transformations, including:
Hydrolysis: Conversion to carboxylic acids or amides. numberanalytics.com
Reduction: Formation of amines. numberanalytics.com
Cycloaddition Reactions: Participation in [3+2] cycloadditions to form heterocyclic compounds. numberanalytics.comresearchgate.netnumberanalytics.com
Nucleophilic Addition: Reaction with various nucleophiles to create new carbon-carbon or carbon-nitrogen bonds. numberanalytics.comresearchgate.net
In this compound, the electron-withdrawing nature of the benzisoxazole ring system, further intensified by the nitro group, increases the electrophilicity of the nitrile carbon. nih.govnumberanalytics.com
The 1,2-benzisoxazole (B1199462) ring system is an aromatic structure, which imparts a degree of stability. wikipedia.org The fusion of the benzene and isoxazole rings creates a unique electronic environment that influences the reactivity of the entire molecule. The benzisoxazole moiety itself can undergo various chemical transformations, including electrophilic substitution and reactions that involve cleavage of the N-O bond. researchgate.net The specific substitution pattern on the benzisoxazole core, as seen in this compound, finely tunes its reactivity and potential for further functionalization.
Rationale for Advanced Academic Investigation of its Chemical Behavior
The impetus for a thorough academic investigation into the chemical behavior of this compound stems from several key aspects of its molecular architecture. The fusion of the benzo[d]isoxazole core with potent electron-withdrawing groups suggests a rich and complex reactivity profile that warrants detailed exploration.
Predicted Electrophilic Character: The primary rationale for investigating this compound is its anticipated high electrophilicity. The nitro and carbonitrile groups work in concert to substantially lower the electron density of the bicyclic system. This makes the aromatic ring highly susceptible to nucleophilic attack. Academic studies on the closely related compound, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, have demonstrated its profound electrophilic nature. nih.gov This analogue readily forms Meisenheimer complexes upon interaction with nucleophiles like methoxide (B1231860) ions, a classic indicator of strong electrophilic character. nih.gov The study revealed that the dinitro analogue's electrophilicity is significantly higher than that of 1,3,5-trinitrobenzene (B165232) (TNB), a standard reference compound in the study of electrophilic aromatic systems. nih.gov Given these findings, it is highly probable that this compound also exhibits significant electrophilic behavior, making it a valuable substrate for studying nucleophilic aromatic substitution (SNAr) reactions and the formation of related intermediates.
Versatile Synthetic Building Block: Isoxazole derivatives are recognized as versatile building blocks in organic synthesis. nih.govnih.gov The isoxazole ring can be stable under various conditions, allowing for manipulation of substituents, yet it can also be cleaved under specific reductive or basic conditions. This dual nature allows isoxazoles to serve as masked forms of other functional groups, such as 1,3-dicarbonyls or β-hydroxy ketones. The presence of the nitro and carbonitrile groups on the this compound framework provides multiple reaction sites. The nitro group can be reduced to an amine, opening pathways to a wide array of new derivatives. The carbonitrile group can be hydrolyzed to a carboxylic acid or converted into other nitrogen-containing heterocycles. This functional group tolerance and the potential for subsequent transformations make it an attractive intermediate for the synthesis of more complex molecular architectures.
Exploration of Heterocyclic Reactivity: The benzo[d]isoxazole ring system itself is a region of intriguing chemical reactivity. The N-O bond within the isoxazole ring is inherently weak and can be cleaved under certain conditions, leading to ring-opening reactions that can be exploited for synthetic purposes. nih.gov Investigating how the electronic influence of the nitro and carbonitrile substituents modulates the stability and reactivity of the isoxazole ring is a key area for academic inquiry. For instance, studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have shown that nucleophilic attack can occur not only on the benzene ring but also on the carbonitrile group itself, leading to the formation of an unprecedented dianionic species. nih.gov Understanding the regioselectivity of nucleophilic additions and the conditions that favor one reaction pathway over another in this compound would provide valuable insights into the fundamental reactivity of this class of compounds.
Contribution to Materials Science and Medicinal Chemistry: Functionalized nitroaromatic and heterocyclic compounds are of significant interest in materials science and medicinal chemistry. nih.gov The unique electronic and structural features of this compound make it a candidate for exploration in these fields. The high degree of polarization and potential for charge-transfer interactions could lead to interesting optical or electronic properties. While this article strictly focuses on its chemical behavior, the potential for its derivatives to exhibit biological activity or serve as components in functional materials provides a broader context and justification for a foundational understanding of its chemistry.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile |
Structure
3D Structure
Properties
Molecular Formula |
C8H3N3O3 |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
6-nitro-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H3N3O3/c9-4-7-6-2-1-5(11(12)13)3-8(6)14-10-7/h1-3H |
InChI Key |
CTXIXGPDLOZYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitrobenzo D Isoxazole 3 Carbonitrile and Analogues
Direct Synthesis Approaches to the Benzo[d]isoxazole Ring System
The formation of the benzo[d]isoxazole core is a critical step in the synthesis of the target molecule and its analogs. Methodologies in this area often leverage cyclization reactions, utilizing precursors that are strategically substituted to facilitate ring closure.
Cyclization Reactions Involving Nitro-Substituted Building Blocks
A prominent strategy for constructing the benzo[d]isoxazole ring system involves the cyclization of ortho-substituted nitroarenes. nih.gov These reactions capitalize on the electron-withdrawing nature of the nitro group to activate the precursor for intramolecular cyclization. For instance, diethyl α-(o-nitroaryl)benzylphosphonates, when treated with a base, undergo cyclization to yield 3-phenyl-2,1-benzisoxazoles in high yields. researchgate.net This transformation highlights the utility of nitro-substituted compounds as key building blocks.
Another approach involves the partial reduction of a nitro group to a hydroxylamine, which then undergoes cyclization. acs.orgnih.gov For example, substituted methyl 2-nitrobenzoates can be partially reduced using reagents like zinc and ammonium (B1175870) chloride or, more efficiently, with hydrazine and rhodium on carbon. acs.orgnih.gov The resulting hydroxylamine intermediate can then cyclize to form a benzisoxazol-3(1H)-one. acs.orgnih.gov It is crucial to control the reduction to prevent over-reduction to the corresponding aniline (B41778), which would lead to undesired side products. acs.orgnih.gov
Furthermore, the reaction of nitroarenes with compounds containing active methylene groups, such as arylacetonitriles or benzyl sulfones, in the presence of a base and a Lewis acid, can lead to the formation of 3-aryl-2,1-benzisoxazole derivatives. nih.gov The reaction proceeds through the formation of a σH-adduct, which then cyclizes. nih.gov
| Precursor Type | Reagents/Conditions | Product Type |
| Diethyl α-(o-nitroaryl)benzylphosphonates | Base | 3-Phenyl-2,1-benzisoxazoles |
| Substituted methyl 2-nitrobenzoates | Hydrazine, Rh/C, then base | Benzisoxazol-3(1H)-ones |
| Nitroarenes and Arylacetonitriles | DBU, MgCl2 | 3-Aryl-2,1-benzisoxazoles |
Hydroxylamine-Mediated Cyclizations for Isoxazole (B147169) Derivatives
Hydroxylamine and its derivatives are fundamental reagents in the synthesis of isoxazole rings. wisdomlib.orgmdpi.com The reaction of hydroxylamine hydrochloride with α,β-unsaturated ketones (chalcones) in an alkaline medium is a classic and widely used method for synthesizing isoxazole derivatives. nih.govipindexing.com This process involves the initial formation of an oxime, followed by an intramolecular Michael addition and subsequent dehydration to form the isoxazole ring.
Similarly, 1,3-dicarbonyl compounds can react with hydroxylamine to form isoxazoles. nih.gov The regioselectivity of this reaction can often be controlled by the reaction conditions. For instance, aryl 1,3-diketoesters react with hydroxylamine hydrochloride under acidic conditions to predominantly yield 3,5-isoxazole esters. nih.gov
Three-component reactions involving a β-keto ester, hydroxylamine hydrochloride, and an aldehyde can also be employed to synthesize 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com This method provides a convergent and efficient route to highly functionalized isoxazole derivatives.
| Reactants | Conditions | Product |
| Chalcones, Hydroxylamine hydrochloride | Alkaline medium | Isoxazole derivatives |
| 1,3-Dicarbonyl compounds, Hydroxylamine | Varies | Isoxazoles |
| β-Keto esters, Hydroxylamine hydrochloride, Aldehydes | Catalytic amine | 3,4-Disubstituted isoxazol-5(4H)-ones |
One-Pot [3+2] Cycloaddition Strategies for Benzo[d]isoxazoles
The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings like isoxazoles. nih.govmdpi.com This strategy involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkene or alkyne.
Nitrile oxides are typically unstable and are generated in situ from precursors such as aldoximes. mdpi.commdpi.com The oxidation of aldoximes in the presence of a dipolarophile leads to the formation of the isoxazole or isoxazoline ring. mdpi.com For instance, an intramolecular [3+2] cycloaddition of a nitrile oxide generated from an N-propargylbenzimidazole oxime has been used to synthesize a tetracyclic isoxazole-containing ring system. mdpi.com
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type |
| Aldoxime | Internal Alkyne (Intramolecular) | Bleach, DCM | Fused Isoxazole |
| Aldoxime | Benzoquinone | Iodobenzene diacetate (oxidant) | Benzo[d]isoxazole-4,7-diols |
| Primary Nitro Compounds | Alkenes/Alkynes | Base | Isoxazolines/Isoxazoles |
Introduction and Functionalization of the Nitrile Moiety
The nitrile group is a key functional moiety in 6-nitrobenzo[d]isoxazole-3-carbonitrile. Its introduction can be achieved through various synthetic transformations, either by direct cyanation of a pre-formed ring system or by converting another functional group into a nitrile.
Cyanation Reactions on Aromatic or Heteroaromatic Precursors
The direct introduction of a cyano group onto an aromatic or heteroaromatic ring is a common strategy. organic-chemistry.org Transition-metal-mediated cyanation reactions, using sources like copper(I) cyanide, potassium cyanide, or zinc cyanide, are widely employed for the conversion of aryl halides to aryl nitriles. researchgate.netnih.gov However, these methods can suffer from issues related to metal waste and the toxicity of cyanide reagents. researchgate.netnih.gov
To circumvent these drawbacks, methods using non-metallic cyano-group sources have been explored. researchgate.netnih.gov Additionally, the direct replacement of a nitro group with a cyano group can be achieved under specific conditions, particularly in highly activated nitroaromatics. tandfonline.com For example, dinitrotetrachlorobenzenes can react with aqueous potassium cyanide in the presence of a phase transfer catalyst to replace a nitro group with a cyano group. tandfonline.com
A palladium-catalyzed, cyanide-free method has also been developed where an aryl halide reacts with ethyl nitroacetate and an olefin to form an aromatic nitrile. unipr.it This reaction proceeds through a cascade of steps including α-arylation, nitrile oxide formation, [3+2] cycloaddition, and subsequent cleavage of the resulting isoxazoline to yield the benzonitrile. unipr.it
| Substrate | Cyanating Agent/Method | Catalyst/Conditions | Product |
| Aryl halides | Metal cyanides (CuCN, KCN, etc.) | Transition metal catalyst | Aryl nitriles |
| Dinitrotetrachlorobenzenes | Potassium cyanide | Phase transfer catalyst | Nitrotetrachlorobenzonitriles |
| Aryl halides | Ethyl nitroacetate, olefin | Palladium catalyst | Aryl nitriles |
Conversion from Carboxylic Acid Derivatives to Carbonitriles
An alternative to direct cyanation is the conversion of a carboxylic acid or its derivatives into a nitrile. This is a well-established transformation in organic synthesis. libretexts.orgkocw.or.kr Carboxylic acids can be converted to primary amides, which are then dehydrated to form nitriles. youtube.comlatech.edu Common dehydrating agents for this transformation include thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), and trifluoroacetic anhydride (B1165640).
The direct conversion of carboxylic acids to nitriles is also possible. For instance, palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids with trimethylsilyl (B98337) cyanide (TMSCN) provides a route to aryl nitriles. organic-chemistry.org This method is tolerant of various functional groups. organic-chemistry.org
| Starting Material | Reagents | Intermediate (if any) | Product |
| Carboxylic Acid | 1. SOCl2 or other activating agent; 2. Ammonia | Amide | Nitrile |
| Amide | SOCl2, P2O5, or other dehydrating agent | - | Nitrile |
| Aryl Carboxylic Acid | TMSCN | - | Aryl Nitrile |
Advanced Synthetic Transformations and Multicomponent Reactions
Modern synthetic organic chemistry often employs advanced methods like multicomponent reactions (MCRs) to build complex molecules in a single step, which is both time and resource-efficient. researchgate.net Isocyanide-based multicomponent reactions, for example, are known to produce diverse heterocyclic scaffolds. beilstein-journals.org
While a specific MCR for the direct synthesis of this compound is not detailed, the principles of MCRs can be applied to the synthesis of substituted benzisoxazoles. chim.it For instance, a one-pot, three-component reaction of substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride has been used to synthesize isoxazole derivatives. researchgate.net Such a strategy could potentially be adapted by using a nitro-substituted aldehyde as one of the components.
The electrophilic reactivity of a closely related compound, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been studied in detail. nih.gov This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions, demonstrating the electron-deficient nature of the dinitro-substituted benzene (B151609) ring. nih.gov This inherent reactivity can be exploited for further synthetic transformations, allowing for the introduction of various functional groups onto the benzisoxazole core. For example, the reaction with methoxide (B1231860) ions leads to the formation of a Meisenheimer complex, and can also result in addition to the cyano group. nih.gov
Table 2: Reactivity of 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile with Methoxide nih.gov
| Reaction Type | Product |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer adduct at the 7-position |
| Nucleophilic Addition to Nitrile | Dinitroimidate formation |
This table summarizes the observed reactivity of a dinitro analogue, which provides insight into the potential transformations of this compound.
Furthermore, tert-butyl nitrite (B80452) has been employed as a non-metallic radical initiator and an N-O fragment donor in the synthesis of isoxazole-fused polycyclic structures. nih.gov This type of radical-mediated cyclization represents an advanced synthetic transformation that could potentially be applied to the synthesis of complex benzisoxazole derivatives.
Chemical Reactivity and Transformation Mechanisms of 6 Nitrobenzo D Isoxazole 3 Carbonitrile
Reactivity of the Nitro Group at Position 6
The nitro group at the 6-position plays a pivotal role in the chemical reactivity of the molecule, primarily through its potent electron-withdrawing effects which activate the aromatic ring for nucleophilic attack.
Electron-Withdrawing Activation of the Aromatic Ring System
The nitro group is a powerful electron-withdrawing group, a characteristic that stems from both inductive and resonance effects. nih.gov This strong electron-withdrawing capability reduces the electron density of the fused aromatic ring system in 6-Nitrobenzo[d]isoxazole-3-carbonitrile. nih.govvulcanchem.com The presence of the nitro group, in conjunction with the carbonitrile group, significantly polarizes the aromatic system, rendering the ring electron-deficient and thus more susceptible to reactions with nucleophiles. nih.govvulcanchem.com
The electron-attracting properties of the nitro group can be described using various parameters, including traditional substituent constants and quantum chemistry-based characteristics. researchgate.net These effects lead to strong π-electron interactions, which can decrease the aromatic character of the ring system, as indicated by measures like the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net The activation of the scaffold by the nitro group facilitates direct functionalization, allowing for the synthesis of diverse derivatives. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient nature of the this compound ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group.
The nitro group itself can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.comresearchgate.net This ability is attributed to its electronegativity and the fact that its conjugation with the aromatic ring can be less favorable in electron-poor systems. stackexchange.com The displacement of a nitro group by a nucleophile is a known strategy for the functionalization of aromatic and heteroaromatic compounds. researchgate.netrsc.org For instance, in related nitro-substituted aromatic compounds, the nitro group has been successfully displaced by various nucleophiles. researchgate.net
| Reactant | Nucleophile | Product | Conditions |
| Methyl 3-nitropyridine-4-carboxylate | Fluoride | Methyl 3-fluoropyridine-4-carboxylate | Cesium fluoride, DMSO, 120 °C |
| 1,3-Dinitrobenzene | Hydroxide | 3-Nitrophenol | Not specified |
| 3,5-Disubstituted nitrobenzenes | Hydroxide | 3,5-Disubstituted phenols | Not specified |
This table presents examples of SNAr reactions where a nitro group acts as a leaving group in different aromatic systems.
In nucleophilic aromatic substitution reactions, the position of attack by the nucleophile is influenced by the activating and directing effects of the substituents on the aromatic ring. In the case of this compound, the strong electron-withdrawing nitro group at position 6, along with the carbonitrile at position 3, dictates the regioselectivity of nucleophilic attack.
For a related compound, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, kinetic studies with methoxide (B1231860) ion revealed that nucleophilic addition occurs preferentially at the unsubstituted 7-position, forming a stable Meisenheimer complex. nih.gov While this is an addition reaction, it highlights the influence of the nitro groups in directing nucleophiles to specific positions on the benzisoxazole ring. In SNAr reactions involving the displacement of the nitro group, the attack would occur at the carbon atom to which the nitro group is attached, in this case, the 6-position.
Reductions and Interconversions of the Nitro Moiety
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably through reduction to an amino group.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. nih.gov A variety of reducing agents and catalytic systems have been developed for this purpose. nih.gov For nitro-substituted benzisoxazoles, selective reduction of the nitro group without affecting other functional groups or the isoxazole (B147169) ring is a key consideration. researchgate.net
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium or platinum, and chemical reduction using reagents such as tin(II) chloride, zinc dust with ammonium (B1175870) formate, or sodium borohydride (B1222165) in the presence of a transition metal catalyst. researchgate.netunimi.it The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group while preserving the isoxazole ring and the carbonitrile function. researchgate.net The resulting 6-aminobenzo[d]isoxazole-3-carbonitrile (B11776321) is a valuable intermediate for further synthetic modifications.
| Reducing Agent/Catalyst | Substrate Type | Key Features |
| Tin(II) Chloride (SnCl₂) | Nitroarenes | Mild reducing agent, suitable for sensitive functional groups. researchgate.net |
| Zinc (Zn) dust / Ammonium formate | Nitroarenes | Mild conditions, high chemoselectivity. researchgate.net |
| Catalytic Hydrogenation (H₂/Pd or Pt) | Nitroarenes | Effective, but catalyst poisoning can be an issue. researchgate.net |
| Sodium Borohydride (NaBH₄) / Transition Metal | Nitroarenes | Requires a catalyst to accelerate the reduction. unimi.it |
This table summarizes common methods for the selective reduction of aromatic nitro compounds to their corresponding amines.
Contextual Nef Reaction Pathways
The classical Nef reaction involves the acid-catalyzed hydrolysis of a primary or secondary nitroalkane's nitronate salt to yield an aldehyde or ketone, respectively. acs.orgresearchgate.net This transformation requires the presence of an α-hydrogen to the nitro group to form the prerequisite nitronate salt. researchgate.net
A review of the scientific literature did not yield specific examples of this compound undergoing a classical Nef reaction. The structure of this molecule, an aromatic nitro compound, lacks the necessary α-hydrogen on a carbon atom adjacent to the nitro group, a key requirement for the standard Nef reaction mechanism to proceed. researchgate.net
However, the broader category of "interrupted" Nef and Meyer reactions showcases the diverse reactivity of nitro compounds beyond the traditional pathway. In these reactions, the typical intermediates are trapped by nucleophiles or undergo rearrangements to form different products, such as furanone oximes or N-arylacetamides. researchgate.net While these modified pathways highlight the synthetic versatility of nitro compounds, there is no specific evidence in the reviewed literature to suggest that this compound participates in these interrupted reaction pathways.
Activating Role in Transition Metal-Catalyzed C-H Arylation Reactions
Transition metal-catalyzed C-H activation has become a significant strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This approach often relies on directing groups to achieve regioselectivity. A thorough review of the available literature did not provide specific examples of this compound acting as an activating group in transition metal-catalyzed C-H arylation reactions. While various functional groups are known to direct such transformations, the specific role of the this compound moiety in this context is not detailed in the surveyed scientific papers.
Reactivity of the Nitrile Group at Position 3
The nitrile group at position 3 of the this compound scaffold is a key site for chemical transformations, including nucleophilic additions and potential C-CN bond cleavage.
Nucleophilic Addition Reactions to the Cyano Moiety
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of carbonyl compounds. nih.gov In the context of highly electron-deficient systems, such as nitro-substituted benzisoxazoles, this reactivity is enhanced.
While specific studies on the nucleophilic addition to the cyano group of this compound are not prevalent in the reviewed literature, extensive research on the closely related 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile provides significant insight into these reaction pathways. The principles governing the reactivity of the dinitro-analogue are expected to be broadly applicable to the 6-nitro derivative due to the similar electron-withdrawing nature of the core structure.
Studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have shown that it readily undergoes nucleophilic attack. In the presence of methoxide ions in methanol (B129727), a fast addition occurs at the unsubstituted 7-position of the benzene (B151609) ring to form a monomethoxy σ-adduct (a Meisenheimer complex). nih.gov
Following this initial complexation, a slower but thermodynamically favored nucleophilic addition of the methoxide ion to the cyano group at position 3 takes place. nih.gov This subsequent reaction leads to the formation of a dinitroimidate. nih.gov This transformation highlights the multifaceted electrophilic character of the nitrobenzo[d]isoxazole-3-carbonitrile system, where both the aromatic ring and the nitrile group can act as electrophilic centers.
Table 1: Reactivity of 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile with Methoxide
| Reactant | Nucleophile | Solvent | Initial Product | Final Product |
| 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile | Methoxide (MeO⁻) | Methanol | σ-Adduct at C-7 | Dinitroimidate |
Data derived from studies on the analogous 4,6-dinitro compound. nih.gov
C-CN Bond Cleavage Pathways
The carbon-carbon bond between the aromatic ring and the nitrile group is generally robust. However, transition metal catalysis can enable the activation and cleavage of this bond, opening up novel synthetic transformations. acs.org
While specific examples of transition metal-mediated C-CN bond cleavage for this compound were not found in the reviewed literature, the general principles of such reactions have been established for other aryl nitriles. researchgate.netacs.org These transformations typically involve the oxidative addition of the C-CN bond to a low-valent transition metal complex. acs.org
Commonly used metals in these processes include nickel and rhodium. acs.orgrsc.org The reaction can proceed through different pathways, leading to either the replacement of the cyano group with another functional group (cross-coupling) or the use of the nitrile as a cyanide source. acs.org For instance, nickel(0) complexes have been shown to cleave the C-CN bond of nitriles, and this reactivity is central to processes like the hydrocyanation of alkenes. acs.org
Table 2: General Modes of Transition Metal-Mediated C-CN Bond Activation
| Catalyst Type | Reaction Type | Potential Outcome |
| Low-valent transition metals (e.g., Ni(0), Rh(I)) | Oxidative Addition | Cross-coupling (CN as leaving group) |
| Low-valent transition metals (e.g., Ni(0), Rh(I)) | Oxidative Addition | Cyanation (nitrile as CN source) |
This table represents general pathways for aryl nitriles and is not specific to this compound. researchgate.netacs.org
Free Radical-Initiated Processes
While specific studies detailing the free radical-initiated reactions of this compound are not extensively documented, the presence of the nitroaromatic moiety suggests a propensity to engage in such pathways. Nitroaromatic compounds are known to undergo metabolic nitroreduction, a process that can involve the formation of free radical intermediates nih.gov.
In a broader context, free radical processes are pivotal in the synthesis of complex isoxazole-containing structures. A notable example is the use of tert-butyl nitrite (B80452) (TBN) as a non-metallic radical initiator and an N-O fragment donor. This method facilitates the synthesis of isoxazole-fused polycyclic architectures through a cascade involving Csp³–H bond radical nitrile oxidation and subsequent intramolecular cycloaddition nih.gov. This process, outlined in the table below, underscores the utility of radical pathways in isoxazole chemistry, even if applied to synthesis rather than a subsequent reaction of the title compound.
Table 1: Radical-Initiated Isoxazole Synthesis via Nitrile Oxidation
| Reactant Type | Radical Initiator | Key Steps | Product Type |
|---|
Acid and Base-Mediated Cleavage Reactions
The direct cleavage of the 6-nitrobenzo[d]isoxazole (B3028926) ring system via simple acid or base catalysis is not a prominently reported transformation. The ring system exhibits considerable stability under these conditions. However, the isoxazole ring's N-O bond can be cleaved under specific reductive or oxidative conditions.
Reductive cleavage is a more common strategy. The reaction of isoxazoles with reagents like molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water leads to the reductive cleavage of the N-O bond, yielding β-amino enones rsc.orgrsc.org. Other methods for the reductive cleavage of the isoxazole N-O bond include the use of Raney nickel, often in the presence of an additive like AlCl₃, which typically yields β-hydroxyketones after hydrolysis of the intermediate imine nih.gov.
Table 2: Conditions for Isoxazole Ring Cleavage
| Reagent System | Product Type | Mechanism | Reference |
|---|---|---|---|
| Mo(CO)₆ / H₂O | β-Amino enone | Reductive Cleavage | rsc.orgrsc.org |
| Raney Ni / AlCl₃ / H₂O | β-Hydroxyketone | Reductive Cleavage & Hydrolysis | nih.gov |
Conversion to Diverse Functional Groups
The nitrile and nitro functionalities on the this compound scaffold are key handles for its conversion into a variety of other chemical groups.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the 3-carbonitrile group is a fundamental transformation that can be controlled to yield either the corresponding amide or the carboxylic acid. This reaction proceeds in two stages, and the final product is dependent on the reaction conditions.
Mild, controlled hydrolysis, often using acid catalysis with reagents like a TFA-H₂SO₄ mixture or basic conditions with hydrogen peroxide, can stop the reaction at the primary amide stage, yielding 6-nitrobenzo[d]isoxazole-3-carboxamide. More forceful conditions, such as heating under reflux with strong aqueous acid (e.g., HCl) or alkali (e.g., NaOH), lead to the complete hydrolysis of the nitrile, through the amide intermediate, to furnish 6-nitrobenzo[d]isoxazole-3-carboxylic acid researchgate.net.
Table 3: Hydrolysis of the Nitrile Group
| Product | Reagents and Conditions | Reaction Type |
|---|---|---|
| 6-Nitrobenzo[d]isoxazole-3-carboxamide | TFA-H₂SO₄ or H₂O₂/base (controlled) | Partial Hydrolysis |
Reduction to Amines
Both the nitrile and the nitro groups are susceptible to reduction, opening pathways to various amine derivatives. The choice of reducing agent and conditions determines the outcome.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine, yielding (6-nitrobenzo[d]isoxazol-3-yl)methanamine. Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) can also achieve this transformation nih.gov.
The nitro group is readily reduced to a primary aromatic amine. This can be achieved selectively using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic transfer hydrogenation, potentially leaving the nitrile group intact. Using stronger reducing conditions, such as catalytic hydrogenation at higher pressures or with LiAlH₄, can lead to the simultaneous reduction of both the nitro and nitrile groups, producing 3-(aminomethyl)benzo[d]isoxazol-6-amine.
Table 4: Reduction of Nitrile and Nitro Groups
| Reagent | Group(s) Reduced | Typical Product |
|---|---|---|
| LiAlH₄ followed by H₂O workup | Nitrile (and potentially Nitro) | (6-Nitrobenzo[d]isoxazol-3-yl)methanamine |
| H₂ / Pd, Pt, or Ni | Nitrile and/or Nitro | (6-Nitrobenzo[d]isoxazol-3-yl)methanamine, 3-Cyanobenzo[d]isoxazol-6-amine, or 3-(Aminomethyl)benzo[d]isoxazol-6-amine |
Formation of Heterocyclic Systems from the Nitrile
The nitrile group serves as a valuable synthon for the construction of other heterocyclic rings. The most common transformation is the synthesis of a tetrazole ring via a [3+2] cycloaddition reaction.
This reaction is typically carried out by treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of an ammonium salt like triethylammonium (B8662869) chloride or a Lewis acid nih.govwikipedia.org. The azide anion adds to the electrophilic carbon of the nitrile in a 1,3-dipolar cycloaddition mechanism, which, after protonation, yields the 5-substituted-1H-tetrazole. This would convert this compound into 5-(6-nitrobenzo[d]isoxazol-3-yl)-1H-tetrazole, a compound where the tetrazole ring acts as a bioisostere for a carboxylic acid nih.govnih.gov.
Table 5: Synthesis of a Tetrazole from the Nitrile Group
| Reactant | Reagents | Product | Reaction Type |
|---|
Electrophilic Reactivity of the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring, when substituted with strong electron-withdrawing groups like the 6-nitro group, becomes highly electron-deficient and thus a potent electrophile. This electrophilicity is particularly pronounced at the unsubstituted carbon positions of the benzene ring.
Kinetic studies on the closely related 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have provided significant insight into this reactivity. When treated with nucleophiles such as the methoxide ion (MeO⁻) in methanol, the molecule undergoes a rapid addition at the unsubstituted C-7 position to form a thermodynamically stable anionic σ-adduct, also known as a Meisenheimer complex. The formation of this adduct confirms the strong electrophilic character of the C-7 carbon, which is activated by the two nitro groups. The electrophilicity of this dinitro analog was found to be significantly higher than that of the common reference electrophile 1,3,5-trinitrobenzene (B165232) (TNB).
In addition to σ-complex formation, such activated systems can potentially undergo nucleophilic aromatic substitution (SɴAr) reactions, where a suitable nucleophile displaces one of the nitro groups, most likely the one at the C-4 position in the dinitro analog under appropriate conditions.
Table 6: Electrophilic Reactivity with Nucleophiles
| Reactant | Nucleophile | Reaction Type | Product/Intermediate |
|---|
Formation of Meisenheimer σ-Complexes
A Meisenheimer complex is a crucial reactive intermediate formed in nucleophilic aromatic substitution reactions, resulting from the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.orglibretexts.org In the case of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, its interaction with nucleophiles like the methoxide ion (MeO⁻) has been shown to proceed rapidly via the formation of a Meisenheimer σ-complex. nih.govrsc.org
Kinetic investigations using stopped-flow experiments in methanol have demonstrated that the initial reaction is a fast addition of the methoxide ion to the unsubstituted C-7 carbon of the benzene ring. nih.govrsc.org This attack forms a monomethoxyl σ-adduct, a type of Meisenheimer complex. nih.gov The negative charge in such complexes is stabilized by resonance, particularly by the strongly electron-withdrawing nitro groups. wikipedia.orglibretexts.org The formation of these hydride-induced Meisenheimer complexes is a known indicator of the activity of certain nitroaromatic compounds. nih.govrsc.org
Influence of Substituents on Electrophilic Character
The electrophilic character of the benzo[d]isoxazole ring system is significantly enhanced by its substituents. The nitro (NO₂) and cyano (CN) groups are potent electron-withdrawing groups that decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. libretexts.org
Studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have allowed its electrophilicity to be quantitatively ranked. With a pKa value of 13.50 for the formation of its methoxide adduct, its electrophilicity is comparable to that of potent electrophiles like 1,3,6,8-tetranitronaphthalene and 4-nitrobenzofuroxan. nih.govrsc.org This represents a significant increase in electrophilicity—approximately two pKa units—compared to 1,3,5-trinitrobenzene (TNB), a common reference compound in the study of σ-complex chemistry. nih.govrsc.org However, its electrophilic character is notably less than that of "superelectrophilic" molecules such as 4,6-dinitrobenzofuroxan. nih.govrsc.org The presence of electron-withdrawing groups at specific positions can also be crucial for the biological activity in related heterocyclic systems. nih.gov
Reaction Pathways Involving Ring Opening or Rearrangements
Beyond the initial formation of a Meisenheimer complex, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile can undergo further transformations. One significant pathway involves the nucleophile attacking a different site on the molecule. Following the initial rapid formation of the C-7 Meisenheimer adduct, a slower, thermodynamically favored reaction occurs: the addition of a methoxide ion to the cyano group attached to the isoxazole ring. nih.govrsc.org This leads to the complete conversion of the initial σ-complex into a dinitroimidate. nih.govrsc.org In a solvent mixture with higher dimethyl sulfoxide (B87167) (DMSO) content (80%), the initially formed σ-complex can even add a second methoxide molecule to the cyano group, forming an unprecedented dianionic species. nih.govrsc.org
While full ring-opening is not the primary described pathway for this specific compound under these conditions, the isoxazole ring itself can be susceptible to such reactions. Base-promoted rearrangements have been reported for other benzo[d]isoxazole derivatives. beilstein-journals.org Furthermore, other isoxazoles can undergo ring-opening fluorination through N-O bond cleavage or reductive ring-opening to yield β-enaminones. mdpi.comresearchgate.net
Mechanistic Investigations and Reaction Selectivity
Detailed mechanistic studies have provided quantitative data on the rates of reaction and have highlighted the remarkable selectivity observed in nucleophilic attacks on the nitrobenzo[d]isoxazole-3-carbonitrile scaffold.
Kinetic Studies of Nucleophilic Attack
The reaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide ions has been the subject of detailed kinetic analysis. nih.govrsc.org These studies have successfully determined the rate and equilibrium constants for the formation of the initial σ-complex at the C-7 position. nih.govrsc.org This has allowed for the calculation of the pKa value, which serves as a quantitative measure of the compound's electrophilicity. nih.govrsc.org
The table below summarizes the kinetic and thermodynamic data for the interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide in methanol.
| Parameter | Value | Description | Source |
| pKa | 13.50 | The acidity constant for the C-7 methoxide adduct, indicating high electrophilicity. | nih.gov, rsc.org |
| Reaction Type | σ-Complexation | Initial formation of a monomethoxyl Meisenheimer adduct at the C-7 position. | nih.gov, rsc.org |
| Secondary Reaction | Nucleophilic Addition | Slow and thermodynamically favorable addition of methoxide to the cyano group. | nih.gov, rsc.org |
This data is for 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile in methanol.
Regioselectivity and Stereochemical Control in Reactions
The reactions of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile exhibit a high degree of regioselectivity. The initial and kinetically controlled attack of a methoxide nucleophile occurs specifically at the unsubstituted C-7 position, avoiding the other carbons of the benzene ring. nih.govrsc.org This preference highlights the specific electronic influences of the fused isoxazole ring and the nitro groups on the potential sites of attack.
In addition to attack on the benzene ring, other patterns of regioselectivity are observed under different conditions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the nitro group at position 4 is preferentially substituted by various anionic nucleophiles, demonstrating a different regiochemical outcome that favors substitution over addition. researchgate.net This allows for the synthesis of various 4-substituted-6-nitro-3-R-benzo[d]isoxazoles. researchgate.net The formation of the tetrahedral Meisenheimer complex intermediate introduces a stereocenter at the site of attack, which can lead to the formation of diastereomers in certain related systems, indicating the potential for stereochemical control. researchgate.net
Computational and Theoretical Studies on 6 Nitrobenzo D Isoxazole 3 Carbonitrile
Electronic Structure and Reactivity Prediction
Predicting the reactivity of 6-Nitrobenzo[d]isoxazole-3-carbonitrile relies on a detailed understanding of its electronic characteristics. The presence of a highly electronegative nitro group, a π-deficient isoxazole (B147169) ring, and a cyano group suggests a molecule with significant electrophilic character. Computational methods are employed to quantify these features.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's ground-state geometry and calculate its molecular orbital energies and electron distribution. nih.govresearchgate.net
The key outputs from a DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals is critical; the HOMO is where the molecule's most available electrons reside, while the LUMO represents the most accessible region for accepting electrons. researchgate.net For this compound, the analysis would likely show that the electron density in the LUMO is heavily concentrated over the benzoisoxazole ring system, particularly on the carbon atoms, indicating these are the primary sites for nucleophilic attack. The strong electron-withdrawing nature of the nitro and cyano groups would significantly lower the energy of the LUMO, enhancing the molecule's electrophilicity.
DFT also allows for the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the conceptual framework of DFT and the energies of the frontier orbitals.
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Predicted Properties for this compound |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A small energy gap is expected, indicating high chemical reactivity and polarizability. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A low value is anticipated, signifying high reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A high value is expected, reflecting the molecule's strong ability to attract electrons. |
Note: Specific calculated values for this compound are not available in published literature; properties are predicted based on its chemical structure.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is calculated from the results of DFT or other quantum mechanical methods and is plotted onto the molecule's electron density surface. The MEP map uses a color scale to indicate electrostatic potential, where red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). wikipedia.org
For this compound, an MEP map would be expected to show:
Intense negative potential (red) localized on the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. These areas are the most electron-rich.
Significant positive potential (blue) distributed across the aromatic ring, particularly at the carbon atoms C-4, C-5, and C-7. These electron-deficient sites are the most likely targets for attack by nucleophiles. The isoxazole ring itself also contributes to the electron deficiency of the fused benzene (B151609) ring. mdpi.com
This visual representation provides an intuitive guide to the molecule's reactive behavior, complementing the quantitative data from orbital analysis.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. libretexts.org According to FMO theory, a chemical reaction is favorable when the energy difference between the interacting HOMO and LUMO is small, allowing for efficient orbital overlap. youtube.comrsc.org
In the context of this compound reacting with a nucleophile, the key interaction is between the HOMO of the nucleophile and the LUMO of the benzisoxazole. The predicted low-lying LUMO of this compound makes it an excellent electrophile, readily accepting electrons from a wide range of nucleophiles. FMO theory helps explain why nucleophilic aromatic substitution and addition reactions are common for such electron-deficient heterocyclic systems. The theory posits that the reaction will occur at the atom where the LUMO has its largest coefficient, which DFT calculations would pinpoint. youtube.com
Reaction Mechanism Elucidation Through Computational Modeling
Beyond predicting static reactivity, computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. This involves mapping the entire potential energy surface of a reaction, identifying intermediates, and calculating the energy of transition states.
For any proposed reaction mechanism, such as the nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate, and its structure represents the fleeting arrangement of atoms as bonds are broken and formed.
The process involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. Once the TS is located, its energy can be calculated. The difference in energy between the reactants and the TS is the activation energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate. Computational studies on related nitro-isoxazole systems have shown that these methods can successfully predict reaction pathways and regioselectivity by comparing the activation energies of competing routes. wikipedia.org For this compound, this analysis would be crucial for determining whether a nucleophile prefers to attack one of the ring carbons and quantifying the feasibility of such a transformation.
Computational modeling can provide detailed insights into the formation and stability of σ-complexes involving this compound. By calculating the geometry and energy of the σ-complex, researchers can assess its stability relative to the starting materials. The model would show the change in hybridization of the carbon atom being attacked from sp² to sp³, and the delocalization of the negative charge across the molecule, particularly onto the electron-withdrawing nitro group. Kinetic and thermodynamic studies on closely related dinitro-analogs have demonstrated that the formation of such σ-adducts is a rapid and favorable process, a finding that computational models would aim to replicate and explain in terms of electronic structure. nih.gov These models can also explore the potential for subsequent reactions of the σ-complex, providing a complete theoretical picture of the reaction mechanism.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods that aim to correlate the structural properties of a molecule with its chemical reactivity. For a compound like this compound, key parameters of interest would include its electrophilicity and acid dissociation constant (pKa). Electrophilicity is a measure of a molecule's ability to accept electrons, which is a crucial factor in predicting its reaction mechanisms, particularly in reactions with nucleophiles. The pKa value provides insight into the acidity of the molecule, indicating its propensity to donate a proton, which influences its behavior in different chemical environments.
A comprehensive search of the scientific literature did not yield specific QSRR studies detailing the computationally assessed electrophilicity and pKa relationships for this compound. Such studies would typically involve density functional theory (DFT) calculations to determine electronic properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These values are then used to calculate global reactivity descriptors such as chemical potential, hardness, and the global electrophilicity index. Similarly, computational methods can predict pKa values by calculating the free energy change associated with the deprotonation of the molecule.
While direct computational data for this compound is not presently available, the presence of the electron-withdrawing nitro (-NO2) and cyano (-CN) groups is expected to significantly influence its electronic properties. These groups would lower the energy of the LUMO, thereby increasing the molecule's electrophilicity. The nitro group, in particular, would also be expected to lower the pKa of any acidic protons on the molecule, making it more acidic.
Table 1: Anticipated Electronic Properties of this compound
| Property | Expected Influence of Substituents | Rationale |
|---|---|---|
| Electrophilicity | High | The strong electron-withdrawing nature of the nitro and cyano groups reduces electron density in the ring system, making it more susceptible to nucleophilic attack. |
| pKa | Low (More Acidic) | The nitro group's electron-withdrawing effect stabilizes the conjugate base, facilitating proton donation. |
Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis on related structures)
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid fused ring system like this compound, the conformational flexibility is limited. However, understanding the intermolecular interactions is crucial for predicting its crystal packing and solid-state properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov
While a specific Hirshfeld surface analysis for this compound has not been reported, studies on related heterocyclic compounds, such as isoxazolones and benzimidazoles, provide insight into the types of interactions that are likely to be significant. nih.govnih.gov This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal. The normalized contact distance (dnorm) is a key property mapped, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. nih.gov
For this compound, the presence of oxygen and nitrogen atoms suggests that interactions such as C—H···O and C—H···N hydrogen bonds would be important in its crystal packing. nih.gov Furthermore, the aromatic benzo[d]isoxazole core would likely lead to π–π stacking interactions, which are common in the crystal structures of planar heterocyclic molecules. nih.govnajah.edu
Table 2: Predicted Intermolecular Interactions for this compound Based on Hirshfeld Surface Analysis of Related Structures
| Interaction Type | Predicted Significance | Structural Rationale |
|---|---|---|
| H···H | High | Abundance of hydrogen atoms on the molecular surface. |
| C···H/H···C | Significant | Interactions involving the aromatic rings. |
| O···H/H···O | Significant | Presence of the nitro group and the isoxazole oxygen atom. |
| N···H/H···N | Significant | Presence of the isoxazole nitrogen and the cyano group. |
| π–π stacking | Likely | The planar aromatic system of the benzo[d]isoxazole core. |
Derivatization and Advanced Functionalization Strategies for 6 Nitrobenzo D Isoxazole 3 Carbonitrile
Transformations of the Nitrile Functionality
The nitrile group is a versatile functional handle, readily converted into other nitrogen-containing moieties, significantly expanding the molecular diversity accessible from the parent compound.
The electron-withdrawing nature of the benzo[d]isoxazole ring system facilitates the transformation of the nitrile group into more complex functional groups such as amidines and tetrazoles.
Amidines are synthesized from nitriles through various methods, a common one being the Pinner reaction, which involves treatment with an alcohol and a strong acid, followed by reaction with an amine. A more direct route involves the reaction of the nitrile with amines in the presence of a promoter like trimethylaluminum. semanticscholar.org These compounds are notable as strong organic bases and can act as hydrogen bond donors and acceptors. semanticscholar.org
Tetrazoles , which are bioisosteres of carboxylic acids, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov The synthesis of 5-substituted 1H-tetrazoles from nitriles is typically achieved via a [3+2] cycloaddition reaction. This involves treating the nitrile with an azide (B81097) source, most commonly sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst in a suitable solvent like THF or DMF. researchgate.net
Table 1: Synthesis of Amidine and Tetrazole Derivatives
| Derivative | Reagents & Conditions | Resulting Moiety |
|---|---|---|
| Amidine | 1. Alcohol, HCl (Pinner reaction intermediate) 2. Amine | Amidine |
| Amidine | Amine, Trimethylaluminum | Amidine |
| Tetrazole | Sodium Azide (NaN₃), Lewis Acid/NH₄Cl, THF or DMF | 5-substituted-1H-tetrazole |
The conversion of the nitrile functionality serves as a critical gateway for introducing diverse nitrogen-containing heterocycles. The formation of tetrazoles is a prime example of a [3+2] dipolar cycloaddition, a powerful tool in heterocyclic synthesis. researchgate.net Beyond amidines and tetrazoles, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are cornerstone functional groups for further synthetic elaboration, such as amide bond formation or the introduction of new ring systems. These transformations underscore the utility of the nitrile in building complex molecular architectures with potential applications in materials science and medicinal chemistry.
Derivatization of the Nitro Group
The nitro group on the benzene (B151609) ring is a powerful electron-withdrawing group that can be chemically altered to introduce a different set of functionalities, most notably through its reduction to an amine.
The most versatile application of the nitro group in derivatization begins with its reduction to the corresponding 6-amino-benzo[d]isoxazole-3-carbonitrile. This aniline (B41778) derivative can then be converted into a diazonium salt through a process known as diazotization. masterorganicchemistry.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com
The resulting aryl diazonium salt is a highly valuable intermediate that can undergo a wide range of subsequent transformations to introduce a variety of substituents onto the aromatic ring:
Sandmeyer Reactions: Treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, replaces the diazonium group with -Cl, -Br, or -CN, respectively. masterorganicchemistry.com
Balz-Schiemann Reaction: This two-step process involves exchanging the diazonium salt's counterion with tetrafluoroborate (B81430) (BF₄⁻) by using HBF₄. Subsequent heating of the resulting aryldiazonium tetrafluoroborate salt introduces a fluorine atom. masterorganicchemistry.com
Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, converting the compound into a phenol (B47542) derivative.
Deamination: The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com
Table 2: Transformations of Aryl Diazonium Salts
| Reaction Name | Reagents | Product |
|---|---|---|
| Sandmeyer | CuCl / CuBr / CuCN | Aryl Chloride / Aryl Bromide / Aryl Cyanide |
| Balz-Schiemann | 1. HBF₄ 2. Heat | Aryl Fluoride |
| Hydroxylation | H₂O, Heat | Phenol (Aryl Hydroxide) |
Aryl diazonium salts are key electrophiles for forming azo compounds. In a reaction known as azo coupling, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form an azo-linked dimer. researchgate.net This reaction is fundamental to the synthesis of many dyes and pigments. The synthesis of azoxy compounds can be achieved through various methods, including the reduction of nitroaromatics or the oxidation of azo compounds.
Selective Modifications of the Benzo[d]isoxazole Skeleton
The fused benzo[d]isoxazole ring system itself possesses unique reactivity that allows for selective modifications. The electron-deficient nature of the aromatic ring, enhanced by the nitro and nitrile substituents, makes it susceptible to certain reactions.
Studies on the closely related 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have shown that the molecule has a high electrophilicity. nih.gov It readily undergoes nucleophilic attack at the unsubstituted C7 position to form a Meisenheimer σ-adduct. nih.gov This reactivity suggests that 6-nitrobenzo[d]isoxazole-3-carbonitrile is also a prime candidate for nucleophilic aromatic substitution (SNAr) reactions at the C5 or C7 positions, allowing for the introduction of nucleophiles such as alkoxides, amines, or thiolates.
Furthermore, the isoxazole (B147169) ring itself contains a relatively weak N-O bond, making it a valuable synthetic intermediate that can undergo ring-cleavage reactions under specific conditions. mdpi.com This property allows for the transformation of the isoxazole into other acyclic or heterocyclic systems, providing a pathway to novel molecular scaffolds. The construction of the isoxazole ring, often via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, is a foundational strategy in heterocyclic chemistry, and modifying the precursors in this synthesis is a way to alter the final skeleton. mdpi.comresearchgate.netedu.krd
Functionalization at Unsubstituted Aromatic Positions
The benzene ring of this compound possesses unsubstituted carbon atoms that are potential sites for functionalization. The electronic nature of the scaffold, however, dictates the type of reactions that can occur. The powerful electron-withdrawing effects of the nitro group and the fused isoxazole ring render the aromatic system highly electrophilic.
This heightened electrophilicity makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions rather than classical electrophilic aromatic substitution (EAS). Research on the closely related compound, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has shown that it readily reacts with nucleophiles. rsc.orgnih.gov Specifically, kinetic studies involving the methoxide (B1231860) ion (MeO⁻) revealed a rapid addition of the nucleophile to the unsubstituted C-7 position, forming a stable σ-adduct (a Meisenheimer complex). nih.gov This indicates that the C-7 position in this compound is the most likely site for nucleophilic attack.
While classical electrophilic aromatic substitution (e.g., nitration, halogenation) is generally disfavored due to the deactivated nature of the ring, forcing conditions could potentially introduce electrophiles. masterorganicchemistry.commasterorganicchemistry.com Based on established principles, the existing nitro group at C-6 would direct incoming electrophiles primarily to the C-5 and C-7 positions (meta-directing). However, the strong deactivation of the ring makes such reactions challenging and often requires harsh conditions that may not be compatible with the sensitive isoxazole ring. youtube.comyoutube.com Therefore, functionalization at the unsubstituted positions is more practically achieved through nucleophilic substitution pathways.
Exploiting Ring-Opening or Rearrangement for Novel Scaffolds
The benzisoxazole ring system is not inert and can be chemically manipulated to generate entirely new molecular frameworks through ring-opening or rearrangement reactions. These transformations are valuable for creating structural diversity from a single starting scaffold.
Ring-Opening Reactions: A notable ring-opening reaction applicable to the benzisoxazole core is the Kemp elimination. wikipedia.org This process involves the cleavage of the relatively weak N-O bond within the isoxazole ring, typically promoted by a strong base. For this compound, this reaction would yield a substituted 2-hydroxybenzonitrile (B42573) derivative. This transformation effectively converts the bicyclic heterocyclic system into a functionalized monocyclic aromatic scaffold, opening up new avenues for further chemical modification at the newly formed hydroxyl group.
Rearrangement Reactions: Rearrangement reactions offer another strategic approach to scaffold diversification. The Boulton–Katritzky rearrangement is a well-documented process for certain isoxazole systems. beilstein-journals.org This reaction typically involves the transformation of a 3-acyl or 3-formyl isoxazole derivative into a new heterocyclic system. While direct application to the 3-carbonitrile might require prior modification of the nitrile group, studies have confirmed that such rearrangements are feasible for the benzo[d]isoxazole series, providing a potential pathway to otherwise inaccessible molecular structures. beilstein-journals.orgbeilstein-journals.org These rearrangements fundamentally alter the carbon skeleton and heteroatom arrangement, leading to the formation of novel and complex polycyclic compounds. nih.govberhamporegirlscollege.ac.inwiley-vch.de
General Derivatization Methods for Analytical Purposes
For analytical characterization, particularly by methods like Gas Chromatography-Mass Spectrometry (GC-MS), compounds often need to be chemically modified or "derivatized." This is especially true for polar, non-volatile, or thermally unstable molecules. youtube.com this compound, being a polar molecule with limited volatility, is a challenging analyte for direct GC-MS analysis. rsc.orgnih.gov However, its synthetic derivatives, especially those resulting from the functionalization or ring-opening strategies described above, can be made amenable to GC-MS through established derivatization techniques. jfda-online.com
The primary goals of derivatization for GC-MS are to increase volatility and thermal stability, and to improve chromatographic peak shape. sigmaaldrich.com Common methods include silylation, acylation, and alkylation, which target specific functional groups. libretexts.org
| Functional Group | Derivatization Method | Reagent Example | Purpose |
| Hydroxyl (-OH) | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogen with a non-polar TMS group, increasing volatility. sigmaaldrich.com |
| Carboxylic Acid (-COOH) | Esterification / Silylation | Methanol (B129727)/H⁺ or BSTFA | Converts polar acid to a more volatile ester or silyl (B83357) ester. oup.com |
| Amine (-NH₂) | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Forms a stable, volatile amide derivative. libretexts.org |
Derivatization of Ring-Opened Products: A derivative such as the 2-hydroxybenzonitrile formed via Kemp elimination contains a phenolic hydroxyl group. This hydroxyl group is an ideal candidate for silylation . Reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing the molecule's volatility and making it suitable for GC-MS analysis. sigmaaldrich.com
Derivatization of Hydrolyzed Products: If the nitrile group at the C-3 position were hydrolyzed to a carboxylic acid, the resulting molecule would be highly polar. This carboxylic acid could be readily derivatized through esterification (e.g., with methanol to form a methyl ester) or silylation to create a more volatile species for GC analysis. oup.com
Derivatization of Reduced Products: A common strategy for analyzing nitroaromatic compounds involves the chemical reduction of the nitro group to an amine. rsc.orgnih.govresearchgate.net The resulting amino group can then be derivatized through acylation , for instance, using trifluoroacetic anhydride (TFAA). This converts the primary amine into a stable and more volatile fluoroacyl derivative, which often exhibits excellent chromatographic properties. jfda-online.com
Potential Applications in Organic Synthesis and Advanced Materials
Utility as a Building Block in Complex Molecule Synthesis
The chemical architecture of 6-Nitrobenzo[d]isoxazole-3-carbonitrile, with its multiple reaction sites, makes it a valuable intermediate for the assembly of complex molecular structures. Its potential lies in its ability to serve as a scaffold, introducing the benzisoxazole motif or acting as a masked precursor for other functionalities through ring-opening reactions.
Precursor for Diverse Nitrogen- and Oxygen-Containing Heterocycles
The isoxazole (B147169) ring is a well-established precursor for various other heterocyclic systems. researchgate.netresearchgate.net The synthesis of these heterocycles often leverages the reactivity of the isoxazole core, which can undergo ring-opening under different conditions to reveal new functional groups. For instance, the cleavage of the N-O bond in isoxazoles can lead to the formation of β-enaminones. These resulting intermediates are versatile precursors for synthesizing a range of other heterocycles, such as pyrazoles. mdpi.com
The general synthetic utility of isoxazoles is rooted in their accessibility, often through 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. nih.gov In the case of this compound, the presence of the electron-withdrawing nitro and nitrile groups modifies the reactivity of the benzisoxazole system, influencing its behavior in subsequent transformations aimed at constructing new heterocyclic rings. The compound's structural motifs are found in various biologically active molecules, making it a candidate for further modification to enhance pharmacological properties. evitachem.com
Intermediate for the Construction of Multi-Ring Systems
The rigid framework of the benzisoxazole unit can be incorporated into larger, polycyclic architectures. A key strategy for this is the intramolecular 1,3-dipolar cycloaddition, where a nitrile oxide and an alkyne tethered to a molecular scaffold react to form a new, fused isoxazole ring. mdpi.com
This methodology has been successfully used to create novel tetracyclic systems. In a relevant example, an aldoxime precursor was converted in situ to a nitrile oxide, which then underwent an intramolecular cycloaddition with a nearby alkyne. This reaction cleanly formed a complex "6-5-5-5" fused ring system, demonstrating the feasibility of using isoxazole chemistry to build intricate, multi-ring structures. mdpi.com This approach highlights the potential of using substituted benzisoxazoles like this compound as key intermediates in the synthesis of novel, complex heterocyclic frameworks that are otherwise difficult to access. mdpi.com
Role in the Design of Electron-Deficient Systems
The combination of the nitro group, the nitrile group, and the isoxazole ring renders the benzo[d]isoxazole-3-carbonitrile core significantly electron-deficient. This electronic characteristic is central to its utility in specialized areas of organic chemistry, particularly those involving reactions with electron-rich species.
Exploration in the Context of Superelectrophilic Chemistry
The high degree of electron deficiency in nitro-substituted benzisoxazoles makes them potent electrophiles. The reactivity of the closely related compound, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been studied in detail, providing insight into the electrophilic character of this class of molecules. nih.gov This dinitro-analog readily reacts with nucleophiles, such as the methoxide (B1231860) ion (MeO⁻), to form a stable Meisenheimer complex, also known as a σ-adduct. nih.gov
The electrophilicity of a compound can be quantified using a pKa scale for Meisenheimer adduct formation. The data below compares the electrophilicity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with other known electrophiles.
| Compound | pKa for MeO⁻ Adduct | Relative Electrophilicity |
| 1,3,5-Trinitrobenzene (B165232) (TNB) | ~15.5 | Reference Electrophile |
| 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile | 13.50 | Strongly Electrophilic |
| 4,6-Dinitrobenzofuroxan | < 13.50 | Superelectrophilic |
| Data sourced from kinetic studies in methanol (B129727). nih.gov |
With a pKa value of 13.50, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile is significantly more electrophilic than the standard reference, 1,3,5-trinitrobenzene (TNB). nih.gov Its electrophilicity is comparable to that of potent electrophiles like 1,3,6,8-tetranitronaphthalene and 4-nitrobenzofuroxan. nih.gov While it does not reach the level of "superelectrophilic" molecules like 4,6-dinitrobenzofuroxan, its multifaceted electrophilic nature is evident. nih.gov This strong electrophilic character allows it to readily participate in reactions like Nucleophilic Aromatic Substitution (SNAr), further emphasizing its potential as a reactive building block. nih.gov
Implications for Functional Organic Materials and Dyes (Based on its Chemical Reactivity and Structure)
The isoxazole moiety is a key component in various functional materials. eurekaselect.com Its derivatives have found applications as photochromic materials, in dye-sensitized solar cells, as liquid crystals, and as electrochemical probes. eurekaselect.com The specific structure of this compound, with its extended π-system and strong electron-withdrawing groups, suggests its potential for use in the development of new functional organic materials.
The significant electron deficiency of the core structure, as discussed in the context of its electrophilicity, is a critical feature for materials applications. nih.gov This property facilitates strong electronic interactions, which are essential for creating materials with specific optical or electronic properties. For instance, the ability to form stable charge-transfer complexes with electron-donating molecules could be exploited in the design of organic conductors or sensors.
Furthermore, the presence of the nitro and nitrile groups provides handles for further chemical modification. evitachem.com These groups can be transformed into other functionalities, allowing for the fine-tuning of the molecule's electronic properties or for its incorporation into polymeric structures. This chemical versatility, combined with the inherent properties of the electron-deficient benzisoxazole core, makes this compound a promising platform for the rational design of novel dyes and functional organic materials.
Q & A
Q. What analytical techniques confirm environmental stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
